molecular formula C12H21NO6 B13503200 (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Cat. No.: B13503200
M. Wt: 275.30 g/mol
InChI Key: OZWIELRLNJLCDQ-QMMMGPOBSA-N
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Description

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of free amines or other functionalized derivatives.

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but lacks the ethoxy group.

    (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-5-oxopentanoic acid: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with other molecules. This makes it a valuable compound for various applications in organic synthesis and scientific research.

Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

(2S)-5-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21NO6/c1-5-18-9(14)7-6-8(10(15)16)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1

InChI Key

OZWIELRLNJLCDQ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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